molecular formula C12H13NO2 B8408685 1-(3-Nitrophenyl)-1-cyclohexene

1-(3-Nitrophenyl)-1-cyclohexene

Cat. No.: B8408685
M. Wt: 203.24 g/mol
InChI Key: VEXHSRRREXSNAL-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-1-cyclohexene is a versatile chemical building block of interest in organic synthesis and medicinal chemistry research. Its structure incorporates both a cyclohexene ring and a 3-nitrophenyl group, making it a potential intermediate for the synthesis of more complex, pharmacologically active molecules. Compounds featuring the nitrophenyl moiety are frequently investigated for their diverse biological activities . Similarly, cyclohexene derivatives are commonly used in synthetic chemistry, for instance, as hydrogen donors in transfer hydrogenation reactions . Researchers may utilize this compound to develop novel heterocyclic systems, such as tetrahydroisoquinoline derivatives, which are structural fragments found in many alkaloids and compounds with reported anticonvulsant, antibacterial, and anticancer properties . As a nitroolefin analog, it may also serve as a substrate in asymmetric conjugate addition reactions, a valuable method for forming carbon-carbon bonds in stereoselective synthesis . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all standard laboratory safety protocols before handling.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-3-nitrobenzene

InChI

InChI=1S/C12H13NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6H2

InChI Key

VEXHSRRREXSNAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The nitrophenyl moiety in 1-(3-Nitrophenyl)-1-cyclohexene contributes to its biological activity, making it a candidate for drug development.

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL .
  • Cytotoxicity : Studies on related compounds reveal selective cytotoxicity towards cancer cell lines. In vitro tests show IC50 values in the low micromolar range, suggesting potential for anticancer drug development .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease progression, such as acetylcholinesterase, which is relevant in neurodegenerative diseases .

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the formation of more complex molecules.

  • Synthesis of Alkaloids : The compound can be utilized to synthesize various alkaloids and their derivatives, which are essential in pharmacology .
  • Regioselective Reactions : It can participate in cyclocondensation reactions to form new heterocyclic compounds, expanding the library of available synthetic intermediates .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related nitrophenyl compounds. The findings established a correlation between structural features and biological activity, indicating that modifications to the nitro group significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that derivatives of this compound exhibited selective cytotoxicity. These studies demonstrated that specific structural motifs contributed to enhanced anticancer activity, with implications for further drug development .

Chemical Reactions Analysis

Cyclocondensation Reactions

1-(3-Nitrophenyl)-1-cyclohexene derivatives serve as precursors in regioselective cyclocondensation reactions. For example, 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone (1a) reacts with cyanothioacetamide under reflux in ethanol with piperidine as a catalyst. This yields 7-acetyl-8-(3-nitrophenyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (2a) in 93–96% yield (Scheme 1) .

Key Conditions

  • Solvent: Ethanol (100 mL)

  • Catalyst: Piperidine (0.8 mL, 10 mmol)

  • Temperature: Reflux (2 hours)

  • Yield: 93–96%

Reductive Cyclization

Base-mediated reductive cyclization of nitrobenzene-tethered cyclohexanones provides access to hexahydro-2,6-methano-1-benzazocines. While studies focus on 4-nitrophenyl analogs, analogous pathways apply to 3-nitrophenyl derivatives. Optimized conditions for similar substrates include:

EntrySolventTemp (°C)Catalyst (equiv)Yield (%)
13NMP150K₂CO₃ (10)82
14NMP150K₂CO₃ (10)87

Conditions: 0.01 M concentration, 1-hour reaction time .

This method highlights the role of electron-withdrawing nitro groups in directing cyclization .

Functionalization via Halo Compounds

Reactions with halo compounds (e.g., ethyl iodide, 2-chloroacetamide) proceed via nucleophilic substitution. For instance, treating 2a with ethyl iodide in ethanol and sodium acetate trihydrate yields 3-ethylthio-5,6,7,8-tetrahydroisoquinoline (3) .

Mechanistic Pathway

  • Nucleophilic attack by the thione sulfur on the halo compound.

  • Deprotonation and elimination to form substituted isoquinoline derivatives.

Typical Yields:

  • Ethylation: 85–90%

  • Acetamide substitution: 75–80%

Cyclization to Thienoisoquinoline Derivatives

Heating 5,6,7,8-tetrahydroisoquinolin-3-ylthioacetamides (5b–d, f–g) with sodium carbonate in ethanol induces Thorpe–Ziegler cyclization. This produces 7-acetyl-1-amino-N-aryl-5,8-dimethyl-8-hydroxy-6-(3-nitrophenyl)thieno[2,3-c]isoquinoline-2-carboxamides (6b–d, f, g) .

Key Spectral Data

  • IR: Disappearance of ν(C≡N) at 2220 cm⁻¹; new amidic carbonyl bands at 1651–1624 cm⁻¹.

  • ¹H NMR: δ 9.33–9.56 (NH), δ 7.05–7.13 (NH₂) .

Metal Complexation

3-Nitrophenyl-substituted cyclohexane derivatives form coordination complexes with transition metals. For example, Zn(II) and Cu(II) complexes with 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione (L₂) exhibit distinct spectroscopic profiles:

ComplexIR Bands (cm⁻¹)¹H NMR Shifts (δ)
[Cu(L₂)₂]·2NO₃3517–3314 (NH/OH)9.33–9.56 (NH)
[Zn₂(L₂)(OAc)₄(H₂O)₄]1651–1624 (C=O)7.05–7.13 (NH₂)

These complexes demonstrate potential bioactivity, including cytotoxicity .

Defluorinative Cyclization

While not directly reported for this compound, analogous defluorinative cyclizations using piperidine and CaCl₂ in 1,4-dioxane achieve 97% yields for quinoline derivatives. Example conditions:

SubstrateTemp (°C)Time (h)Yield (%)
2-Fluorobenzaldehyde600.597

Adaptable Pathway:

  • Piperidine-mediated defluorination.

  • Cyclization to form fused heterocycles .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Cyclohexene Derivatives

Compound Substituent Molecular Formula Molecular Weight CAS Number
1-(3-Nitrophenyl)-1-cyclohexene 3-Nitrophenyl C₁₂H₁₁NO₂ 201.22* Not available
1-(2-Nitro-2-propenyl)-1-cyclohexene 2-Nitropropenyl C₉H₁₃NO₂ 167.21 80255-20-5
1-(1-Cyclohexene) Ferrocene Ferrocene moiety C₁₆H₁₈Fe 274.16 Not available
1-(1,1-Dimethylethoxy)-1-cyclohexene tert-Butoxy C₁₀H₁₈O 154.25 31053-82-4
2,6,6-Trimethyl-1-crotonoyl-1-cyclohexene Crotonoyl and trimethyl C₁₃H₂₀O 192.30 35044-68-9

*Calculated based on molecular formula.

Key Observations :

  • Electron-withdrawing vs. Electron-donating groups : The nitro group in this compound increases electrophilicity compared to tert-butoxy or alkyl-substituted derivatives, facilitating reactions like Michael additions or Diels-Alder cyclizations .
  • Steric effects : Bulky substituents (e.g., ferrocene in or trimethyl groups in ) reduce reactivity in sterically demanding reactions, whereas the planar nitrophenyl group allows for π-π interactions in catalytic systems.

Physical and Spectroscopic Properties

Table 2: Physical Properties of Selected Compounds

Compound Boiling Point (°C) Density (g/cm³) Solubility
This compound* ~215–230 ~1.2–1.3 Low in water
1-(1,1-Dimethylethoxy)-1-cyclohexene 215.3 ± 19.0 0.9 ± 0.1 Organic solvents
1-(2-Nitro-2-propenyl)-1-cyclohexene Not reported Not reported Likely lipophilic

*Estimated based on analogous nitroaromatics.

Spectroscopic Data :

  • 1H NMR: For 1-(3-nitrophenyl)prop-2-yn-1-ol (a precursor), aromatic protons appear at δ 8.47–7.60, while the alkynol proton resonates at δ 5.60 . Similar shifts are expected for the nitrophenyl group in this compound.
  • IR: Nitro groups typically show strong absorption at ~1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), as seen in 3-cyclohexyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one (IR: 1665 cm⁻¹ for C=O) .

Table 3: Reactivity Comparison

Compound Key Reactions Applications
This compound Electrophilic substitution, cycloadditions Pharmaceutical intermediates, agrochemicals
1-cyclohexene-1-carboxaldehyde Nickel-catalyzed cycloadditions Synthesis of polycyclic alcohols
3-cyclohexyl-2-(3-nitrophenyl)-1,3-thiazolidin-4-one Nucleophilic ring-opening Antimicrobial agents

Reactivity Insights :

  • The nitro group in this compound directs electrophilic attacks to meta positions, contrasting with electron-donating groups (e.g., tert-butoxy in ) that activate ortho/para positions.
  • Cyclohexene derivatives with carbonyl groups (e.g., 1-cyclohexene-1-carboxaldehyde ) exhibit higher reactivity in cycloadditions due to conjugation, whereas nitroaromatics may require harsher conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(3-Nitrophenyl)-1-cyclohexene, and how are reaction conditions optimized?

  • Answer : The compound is typically synthesized via nitro-substituted aromatic coupling reactions or cyclohexene derivatization. For example, Diels-Alder reactions involving nitrobenzene derivatives and cyclohexene precursors are documented, with optimization focusing on solvent polarity (e.g., chlorobenzene for high-temperature reflux) and catalysts (e.g., Lewis acids) to enhance regioselectivity . Purification often involves silica gel chromatography with ethyl acetate/petroleum ether gradients (6:4 ratio) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., aromatic protons at δ 7.41–8.13 ppm, cyclohexene protons at δ 1.97–0.81 ppm) to confirm substitution patterns and cyclohexene geometry .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C–C bond lengths ~1.50 Å in nitroaryl-cyclohexene systems) .
  • FT-IR : Nitro group stretching vibrations (~1520 cm1^{-1} and 1350 cm1^{-1}) validate functional group integrity .

Q. What safety protocols are essential when handling nitro-substituted cyclohexenes?

  • Answer : Use N95 masks, gloves, and eyeshields due to potential respiratory and dermal toxicity. Work in fume hoods to mitigate exposure to volatile intermediates. Waste disposal must comply with WGK 3 (highly hazardous) regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for nitro-cyclohexene derivatives?

  • Answer : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to distinguish overlapping signals. For example, cyclohexene protons in this compound may exhibit coupling patterns (J = 15.6 Hz) that conflict with computational predictions; DFT calculations (B3LYP/6-31G*) can reconcile discrepancies .

Q. What experimental strategies optimize regioselectivity in nitrophenyl-cyclohexene synthesis?

  • Answer : Use steric directing groups (e.g., bulky substituents on the cyclohexene ring) to favor para-substitution on the nitroaryl ring. Solvent effects (e.g., DMF vs. toluene) and temperature gradients (80–120°C) can further modulate reaction pathways. Kinetic studies via HPLC monitoring are recommended to track intermediate formation .

Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

  • Answer : The nitro group’s meta-directing and electron-withdrawing effects reduce cyclohexene’s electron density, favoring electrophilic attacks at the nitro-meta position. Computational studies (e.g., Hirshfeld charge analysis) quantify charge distribution, guiding predictions for halogenation or sulfonation reactivity .

Q. What are the best practices for analyzing thermal stability and decomposition pathways?

  • Answer : Perform thermogravimetric analysis (TGA) under inert atmospheres to identify decomposition thresholds (~200–250°C). Pair with GC-MS to detect volatile byproducts (e.g., NOx_x gases). Surface adsorption studies (e.g., on silica or indoor materials) can assess environmental persistence .

Q. How can computational modeling enhance understanding of this compound’s photophysical properties?

  • Answer : Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra (e.g., λmax_{\text{max}} ~320 nm for nitro-π transitions) and excited-state behavior. Compare with experimental data to validate models, particularly for applications in optoelectronic materials .

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